molecular formula C9H15ClO B14303065 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one CAS No. 115437-03-1

1-[1-(Chloromethyl)cyclohexyl]ethan-1-one

Cat. No.: B14303065
CAS No.: 115437-03-1
M. Wt: 174.67 g/mol
InChI Key: AJLLXUSDKMCSKC-UHFFFAOYSA-N
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Description

1-[1-(Chloromethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H15ClO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one typically involves the chlorination of cyclohexyl ethanone. One common method is the reaction of cyclohexyl ethanone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Chloromethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl carboxylic acid or cyclohexanone.

    Reduction: Formation of cyclohexyl methanol or cyclohexane.

    Substitution: Formation of various substituted cyclohexyl ethanones.

Scientific Research Applications

1-[1-(Chloromethyl)cyclohexyl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

1-[1-(Chloromethyl)cyclohexyl]ethan-1-one can be compared with other chlorinated cyclohexyl derivatives:

    1-Chlorocyclohexylmethane: Similar in structure but lacks the ethanone group.

    1-(Chloromethyl)cyclohexane: Similar chlorinated cyclohexane derivative.

    1-(Chloromethyl)cyclohexanol: Contains a hydroxyl group instead of the ethanone group.

Properties

CAS No.

115437-03-1

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

1-[1-(chloromethyl)cyclohexyl]ethanone

InChI

InChI=1S/C9H15ClO/c1-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3

InChI Key

AJLLXUSDKMCSKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1)CCl

Origin of Product

United States

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